molecular formula C7H7ClN2O2 B3039772 5-Chloro-3-methyl-2-nitroaniline CAS No. 131885-36-4

5-Chloro-3-methyl-2-nitroaniline

Cat. No.: B3039772
CAS No.: 131885-36-4
M. Wt: 186.59 g/mol
InChI Key: UZZYMOHCRGMSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization as a Strategic Organic Building Block in Contemporary Chemical Research

Substituted nitroanilines, including related structures like 5-chloro-2-nitroaniline (B48662), are recognized as valuable intermediates in the synthesis of a wide array of commercially and scientifically important molecules. researchgate.net They serve as foundational materials for creating dyes, pigments, pesticides, and heterocyclic compounds. researchgate.net Specifically, chloro-nitroaniline derivatives are crucial in the production of pharmaceuticals and agrochemicals. For instance, the related compound 5-chloro-2-nitroaniline is a key intermediate in the synthesis of the veterinary drug Fenbendazole, an upgraded version of Albendazole, indicating a significant market for such building blocks. guidechem.comchemicalbook.com

The strategic placement of the chloro, methyl, and nitro groups on the aniline (B41778) frame provides multiple reaction sites, allowing for sequential and regioselective modifications. This multi-functionality is highly prized in contemporary chemical research, where the efficient construction of complex molecular architectures from simple, well-defined starting materials is a primary goal. The presence of these groups influences the electronic properties and reactivity of the aromatic ring, enabling chemists to steer reactions toward desired outcomes.

Foundational Role in Aromatic Compound Derivatization

The functional groups of 5-chloro-3-methyl-2-nitroaniline each offer distinct pathways for derivatization, making it a versatile scaffold in organic synthesis.

The Amino Group (-NH₂): As a primary aromatic amine, this group can undergo a range of classical transformations. One of the most significant is diazotization , where the amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. learncbse.in This intermediate is highly versatile and can be subjected to various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring. The amino group can also be acylated or alkylated to introduce further complexity. iucr.org

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its most common and synthetically useful transformation is reduction to a primary amino group (-NH₂). This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, or more classically, with metals like iron or tin in acidic conditions. This transformation is fundamental, as it converts the electron-withdrawing nitro group into an electron-donating amino group, completely altering the reactivity of the aromatic ring and providing a new site for reactions like diazotization.

The Chloro Group (-Cl): The chloro substituent can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups positioned ortho or para to it. In the case of this compound, the activating effect of the ortho-nitro group facilitates the displacement of the chloride by various nucleophiles.

These functional groups allow for a programmed sequence of reactions, enabling the synthesis of a diverse library of compounds from a single starting material. For example, a common synthetic route involves the reduction of the nitro group, followed by diazotization of the newly formed diamine, leading to the creation of heterocyclic systems or other complex aromatic derivatives.

Retrosynthetic Analysis Considerations for Target Molecule Synthesis

Retrosynthetic analysis is a problem-solving technique used by organic chemists to plan the synthesis of complex organic molecules. wikipedia.org The process involves mentally deconstructing the target molecule into simpler, commercially available precursors. youtube.com this compound is an excellent example of a strategic building block, or "synthon," that a chemist might identify during this process.

When a target molecule contains the this compound core, a chemist can propose a "transform," which is the reverse of a synthetic reaction, to simplify the structure. wikipedia.org For example, if the target molecule contains a benzimidazole (B57391) or quinoxaline (B1680401) ring system, a chemist might recognize that this heterocycle could be formed via the condensation of a 1,2-diaminobenzene derivative with a carboxylic acid or a 1,2-dicarbonyl compound, respectively.

A plausible retrosynthetic disconnection would therefore involve breaking the bonds of the heterocyclic ring to reveal a diamine precursor. This diamine, 5-chloro-3-methylbenzene-1,2-diamine, can be readily envisioned as arising from the selective reduction of the nitro group of this compound. This identifies this compound as a key starting material for the planned synthesis.

Illustrative Retrosynthetic Approach:

Target Molecule TypeRetrosynthetic DisconnectionKey Precursor
Substituted BenzimidazoleC-N bond cleavage of imidazole (B134444) ring5-Chloro-3-methylbenzene-1,2-diamine
5-Chloro-3-methylbenzene-1,2-diamineReduction of nitro groupThis compound

This logical deconstruction highlights the importance of recognizing the synthetic potential embedded within the structure of this compound, making it a valuable component in the toolbox for advanced organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZYMOHCRGMSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291117
Record name 5-Chloro-3-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131885-36-4
Record name 5-Chloro-3-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131885-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 5 Chloro 3 Methyl 2 Nitroaniline

Regioselective Synthesis Strategies and Precursor Design

The key to synthesizing 5-Chloro-3-methyl-2-nitroaniline lies in the careful orchestration of electrophilic aromatic substitution and other transformations, where the directing effects of the substituents are paramount. The design of the synthetic route often begins with a precursor that simplifies the introduction of the final functional group in the correct position.

A primary route to nitroanilines involves the direct nitration of a corresponding aniline (B41778) or its derivative. However, the powerful activating nature of the amino group (–NH₂) and its propensity to be oxidized or protonated under harsh acidic conditions present significant challenges. ncert.nic.inbyjus.com Direct nitration of aniline with a standard mixture of nitric acid and sulfuric acid notoriously yields a mixture of ortho, para, and even significant amounts of meta-nitroaniline (up to 47%), because in the strongly acidic medium, the aniline is protonated to form the anilinium ion, which is a meta-director. ncert.nic.inyoutube.com

To overcome this and achieve regioselectivity, the amino group is typically protected, most commonly via acetylation to form an acetanilide. The acetamido group (–NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions and preventing oxidation. ncert.nic.inyoutube.com

For the synthesis of this compound, a logical precursor would be 3-chloro-5-methylaniline. After protection of the amino group, the resulting N-(3-chloro-5-methylphenyl)acetamide would be subjected to nitration. The directing effects of the substituents would be as follows:

The acetamido group is a strong ortho, para-director, activating positions 2, 4, and 6.

The chloro group is a deactivating but ortho, para-director, weakly directing towards positions 2, 4, and 6.

The methyl group is a weak ortho, para-director.

The combined activating power of the acetamido and chloro groups strongly favors substitution at the positions ortho and para to the acetamido group. Nitration at position 4 is blocked by the chloro group. Between positions 2 and 6, the steric hindrance from the adjacent methyl group at position 5 would likely disfavor substitution at position 6, making position 2 the most probable site for nitration. Subsequent hydrolysis of the amide would yield the target compound.

A study on the nitration of protected toluidine isomers highlights the directing power of the acetamido group. For instance, the nitration of 3-methylacetanilide results in a 91% yield of the 4-nitro product, demonstrating the powerful directing effect of the acetamido group to its para position. ulisboa.pt

Precursor (Acetanilide)Major Nitration Product(s)Yield (%)Reference
3-Methylacetanilide3-Methyl-4-nitroaniline91% ulisboa.pt
3-Methyl-6-nitroaniline9% ulisboa.pt
4-Methylacetanilide4-Methyl-2-nitroaniline97% ulisboa.pt
2-Methylacetanilide2-Methyl-4-nitroaniline45% ulisboa.pt
2-Methyl-5-nitroaniline33% ulisboa.pt

An alternative strategy involves introducing the chloro substituent at a later stage onto a pre-formed methyl-nitroaniline precursor. This requires halogenation methods that are highly regioselective. Classical electrophilic chlorination of an activated ring can sometimes lead to mixtures of isomers.

A common strategy is to perform the chlorination on a protected aniline, such as an acetanilide, to control the regioselectivity. For example, 4-chloro-o-toluidine is produced by the chlorination of N-acetyl-o-toluidine, followed by deprotection. wikipedia.org A similar approach could be envisioned for the target compound, starting from 3-methyl-2-nitroaniline, which would first be acetylated, then chlorinated, and finally deprotected. The position of chlorination would be directed by the activating acetamido and methyl groups and the deactivating nitro group.

More advanced and sophisticated methods for directed halogenation have been developed. One such technique is the palladium-catalyzed meta-C–H chlorination of anilines using a specialized ligand and norbornene as a transient mediator. This method allows for the selective introduction of a chlorine atom at the meta-position relative to a directing group, a transformation that is often challenging to achieve via classical electrophilic substitution. This could potentially be used to chlorinate a precursor like N-acetyl-3-methyl-2-nitroaniline at the 5-position.

Reductive Amination Pathways and Related Approaches

While classical reductive amination (the conversion of a carbonyl group to an amine) is not directly applicable, related amination and reduction strategies are highly relevant.

One powerful approach is the nucleophilic aromatic substitution (SNAr) of a highly activated di-chlorinated precursor. For the synthesis of 5-chloro-2-nitroaniline (B48662), a well-established industrial method involves the high-pressure amination of 2,4-dichloronitrobenzene (B57281) with ammonia (B1221849). google.com The nitro group at C2 and the chloro group at C4 both activate the C1 position for nucleophilic attack, but the C1 position is more activated, leading to the displacement of the C1 chlorine by ammonia. By analogy, this compound could be synthesized from a precursor like 1,5-dichloro-3-methyl-2-nitrobenzene (B187763) or 2,4-dichloro-6-methylnitrobenzene .

A second major pathway involves the selective reduction of a dinitro compound . In molecules with multiple nitro groups, one can often be selectively reduced to an amine using specific reagents, a transformation known as the Zinin reduction. stackexchange.com Common reagents for this purpose include sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide ((NH₄)₂Sₓ). The regioselectivity of the reduction is often governed by sterics, with the least sterically hindered nitro group being preferentially reduced. stackexchange.com A potential pathway to this compound could therefore start with the synthesis of 1-chloro-5-methyl-2,4-dinitrobenzene . chemsynthesis.com The nitro group at C4 is flanked by a hydrogen and the chloro group, while the nitro group at C2 is flanked by the chloro and methyl groups. Depending on the specific steric and electronic environment, one group could be selectively reduced over the other.

Catalytic and Transition Metal-Mediated Synthetic Routes

Modern organic synthesis has increasingly relied on transition metal catalysis to form C-N bonds with high efficiency and selectivity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of this field. organic-chemistry.org It typically couples an aryl halide with an amine. This reaction is tolerant of many functional groups, including nitro groups, making it a viable option for synthesizing complex anilines. numberanalytics.com

For instance, one could envisage a coupling between 3,5-dichloro-2-nitrotoluene and an ammonia equivalent, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand (e.g., dialkyl(biaryl)phosphines).

More recently, groundbreaking variations of this reaction have been developed that use nitroarenes directly as coupling partners. In one approach, the Buchwald-Hartwig amination of nitroarenes was achieved, where the C–NO₂ bond itself undergoes oxidative addition to the palladium(0) center and is ultimately displaced by an amine. nih.gov Another innovative protocol uses nitroarenes as the sole starting materials, serving as both an arylamine surrogate (via in-situ reduction) and the electrophile in a one-pot process to generate diarylamines. rsc.org These cutting-edge methods represent the forefront of catalytic C-N bond formation and offer highly efficient, though complex, routes to substituted anilines.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. These concepts are increasingly being applied to the synthesis of industrial intermediates like nitroanilines.

A significant source of waste in chemical manufacturing comes from organic solvents. Developing solvent-free reaction conditions is a key goal of green chemistry. Research has shown that nucleophilic aromatic substitution reactions to produce N-substituted nitroanilines can be performed efficiently under solvent-free conditions, often with simple inorganic bases like sodium carbonate. researchgate.net This avoids the use of high-boiling, toxic solvents such as DMF or DMSO.

Other green approaches focus on the reagents and catalysts themselves:

Alternative Nitrating Agents: A patent describes using nitrogen dioxide for nitration instead of the traditional nitric acid/sulfuric acid mixture. This process avoids the generation of large quantities of spent acid, a major environmental pollutant. google.com

Benign Catalysts and Media: Brønsted acidic ionic liquids have been used as efficient, recyclable catalysts for related reactions under solvent-free conditions, offering a greener alternative to traditional Lewis acid catalysts. nih.gov

Greener Reagents: For the protection of aniline, using formic acid has been noted as a more economical and environmentally friendly option compared to acetic anhydride (B1165640). google.com Furthermore, metal-free reduction of nitro groups using trichlorosilane (B8805176) in continuous-flow reactors presents a modern, efficient, and potentially greener alternative to traditional metal-based reductions. beilstein-journals.org

Atom Economy and E-Factor Optimization in Synthetic Sequences

A critical evaluation of the green and sustainable attributes of a chemical synthesis hinges on metrics like atom economy and the Environmental Factor (E-Factor).

Atom Economy , a concept developed by Barry Trost, provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

An ideal, or 100% atom-economical, reaction incorporates all reactant atoms into the final product, generating no waste byproducts. Addition and rearrangement reactions are classic examples of highly atom-economical transformations. Substitution and elimination reactions, by their nature, generate byproducts and thus have lower atom economies.

The E-Factor , developed by Roger Sheldon, offers a more practical and comprehensive measure of the environmental impact of a chemical process. It quantifies the total amount of waste produced in relation to the amount of desired product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor accounts for all waste streams, including reagents, solvents, and process aids that are not part of the stoichiometric equation. A lower E-Factor signifies less waste generation and a more environmentally benign process.

Without a defined synthetic sequence for this compound, it is impossible to perform these calculations. A hypothetical synthesis could be proposed based on analogous reactions for similar substituted nitroanilines. For instance, a plausible route might involve the nitration of a corresponding chloro-methyl-aniline precursor. However, the specific regioselectivity of such a reaction, the necessary protecting groups, and the reaction conditions would be purely speculative. Any subsequent analysis of atom economy and E-Factor based on such a hypothetical route would lack the scientific accuracy and factual basis required for this report.

Further research into proprietary manufacturing processes or more obscure chemical literature would be necessary to uncover the specific synthetic details for this compound and enable a proper assessment of its green chemistry credentials.

Detailed Chemical Reactivity and Mechanistic Investigations of 5 Chloro 3 Methyl 2 Nitroaniline

Reactivity Profiles of the Amino Moiety

The primary amino group is a key functional handle, enabling a wide range of derivatizations and transformations. Its nucleophilic character is central to its reactivity, although it is somewhat attenuated by the electron-withdrawing effect of the adjacent nitro group and the chloro group at the meta position.

Electrophilic Substitution and Derivatization Reactions (e.g., Acylation, Sulfonylation)

The lone pair of electrons on the nitrogen atom of the amino group allows it to react readily with electrophiles. Acylation and sulfonylation are common derivatization reactions that convert the primary amine into more stable and often crystalline amides and sulfonamides, respectively.

Acylation: 5-Chloro-3-methyl-2-nitroaniline reacts with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding N-acetyl derivative, N-(5-chloro-3-methyl-2-nitrophenyl)acetamide. wikipedia.org This reaction is typically performed to protect the amino group during other transformations, such as oxidation or nitration, as the resulting acetamido group is less activating and more sterically hindered than the amino group. wikipedia.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding sulfonamide. These derivatives are valuable in various synthetic applications.

ReagentProduct ClassExample Product Name
Acetyl Chloride (CH₃COCl)AcetanilideN-(5-chloro-3-methyl-2-nitrophenyl)acetamide
p-Toluenesulfonyl ChlorideSulfonamideN-(5-chloro-3-methyl-2-nitrophenyl)-4-methylbenzenesulfonamide

Diazotization Chemistry and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann)

As a primary aromatic amine, this compound can undergo diazotization, which is the conversion of the amino group into a diazonium salt (-N₂⁺). wikipedia.orglearncbse.in This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. wikipedia.orglearncbse.in

The resulting 5-chloro-3-methyl-2-nitrobenzenediazonium salt is a highly versatile intermediate that can be converted into a wide array of functional groups through reactions that expel molecular nitrogen (N₂), a superb leaving group. masterorganicchemistry.com

Sandmeyer Reaction: This reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org It proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For instance, treating the diazonium salt of this compound with CuCl or CuBr would yield 1,5-dichloro-3-methyl-2-nitrobenzene (B187763) or 1-bromo-5-chloro-3-methyl-2-nitrobenzene, respectively.

Balz-Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) (BF₄⁻) salt. Gentle heating of this salt decomposes it to the corresponding aryl fluoride, along with boron trifluoride (BF₃) and nitrogen gas. wikipedia.orglumenlearning.com This provides a route to 5-chloro-1-fluoro-3-methyl-2-nitrobenzene.

Reaction NameReagent(s)Product Functional Group
Sandmeyer (Chlorination)CuCl / HCl-Cl
Sandmeyer (Bromination)CuBr / HBr-Br
Sandmeyer (Cyanation)CuCN / KCN-CN
Balz-Schiemann1. HBF₄ 2. Heat-F
IodinationKI-I
HydroxylationH₂O, H⁺, Heat-OH

Condensation Reactions with Carbonyl Compounds and Aldehydes

The amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step, usually under acidic catalysis. The resulting imine product contains a carbon-nitrogen double bond (C=N). These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for coordination chemistry. For example, condensation with benzaldehyde (B42025) would yield (E)-N-benzylidene-5-chloro-3-methyl-2-nitroaniline.

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the compound's reactivity. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. Furthermore, the nitro group itself is susceptible to reduction.

Selective Reduction Strategies (e.g., to Amine, Hydroxylamine (B1172632), Azo Compounds)

The reduction of the nitro group is a key transformation, providing access to the corresponding amino derivatives, which are themselves important synthetic intermediates. nih.gov The choice of reducing agent and reaction conditions determines the final product.

Reduction to Amine: Complete reduction of the nitro group to a primary amine can be achieved using various reagents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or metal-acid systems (e.g., Sn/HCl, Fe/HCl, or Zn/CH₃COOH). niscpr.res.incommonorganicchemistry.com For substrates containing halogen substituents, reagents like tin(II) chloride (SnCl₂) or iron powder are often preferred to avoid hydrodehalogenation, which can occur with catalytic hydrogenation. commonorganicchemistry.com The reduction of this compound yields 5-chloro-3-methylbenzene-1,2-diamine, a valuable precursor for the synthesis of benzimidazoles and other heterocyclic systems.

Selective and Partial Reduction: Under carefully controlled conditions, the nitro group can be partially reduced.

To Hydroxylamine: Reduction with reagents like zinc dust in a neutral ammonium (B1175870) chloride solution can stop at the hydroxylamine stage, yielding N-(5-chloro-3-methyl-2-aminophenyl)hydroxylamine. These intermediates can undergo rearrangements, such as the Bamberger rearrangement. nih.gov

To Azo Compounds: Reduction of aromatic nitro compounds with reagents like lithium aluminum hydride (LiAlH₄) can lead to the formation of symmetrical azo compounds (Ar-N=N-Ar). commonorganicchemistry.com

Reducing Agent/SystemProduct Functional GroupNotes
H₂, Pd/CAmine (-NH₂)Risk of hydrodehalogenation (removal of -Cl). commonorganicchemistry.com
Fe / HCl or Acetic AcidAmine (-NH₂)Common, cost-effective, and selective for nitro group. niscpr.res.in
SnCl₂ / HClAmine (-NH₂)Mild and selective; good for preserving other functional groups. commonorganicchemistry.com
Zn / NH₄ClHydroxylamine (-NHOH)Partial reduction under controlled, near-neutral conditions. nih.gov
LiAlH₄Azo (-N=N-)Typically forms symmetrical azo compounds from nitroarenes. commonorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr) Facilitated by Nitro Activation

The nitro group strongly activates the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to it. libretexts.orglibretexts.org This occurs because the electron-withdrawing nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

In this compound, the chlorine atom is at position 5, which is meta to the nitro group at position 2. While ortho and para activation is much more significant, the powerful activating effect of the nitro group can still facilitate the displacement of the chlorine atom by strong nucleophiles, although likely requiring more forcing conditions (higher temperatures, stronger nucleophiles) than an ortho or para substituted isomer. libretexts.org For example, reaction with a nucleophile like sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent could potentially displace the chloride to form 5-methoxy-3-methyl-2-nitroaniline. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Reactivity of the Chloro Substituent on the Aromatic Ring

The chloro group at the C-5 position serves as a potential leaving group in nucleophilic aromatic substitution and as a handle for palladium-catalyzed cross-coupling reactions. Its reactivity is significantly modulated by the other substituents on the ring.

Nucleophilic aromatic substitution (SNAr) on aryl halides is highly dependent on the electronic nature of the aromatic ring. The reaction is greatly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the nitro group (-NO₂) is positioned ortho to the chloro substituent. This arrangement strongly activates the C-5 position for nucleophilic attack. The powerful electron-withdrawing nature of the nitro group, through both inductive and resonance effects, delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy for the substitution. While the amino group (-NH₂) at C-1 is a strong electron-donating group, which would typically deactivate the ring towards nucleophilic attack, its influence is largely overcome by the potent activating effect of the ortho-nitro group.

The general mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. In a subsequent step, the chloride ion is expelled, and the aromaticity of the ring is restored.

While specific experimental data for this compound is not extensively documented in readily available literature, reactions with various nucleophiles are anticipated to proceed based on these established principles.

Table 1: Expected Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Expected Product
Alkoxide Sodium methoxide (NaOMe) 5-Methoxy-3-methyl-2-nitroaniline
Hydroxide (B78521) Sodium hydroxide (NaOH) 5-Hydroxy-3-methyl-2-nitroaniline
Amine Ammonia (B1221849) (NH₃) or Alkylamine (RNH₂) 3-Methyl-2-nitrobenzene-1,5-diamine

These reactions would typically require polar aprotic solvents, such as DMSO or DMF, and may be facilitated by heat.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates, although generally less reactive than the corresponding bromides and iodides. The reactivity of this compound in these transformations is influenced by the electronic density at the C-Cl bond and potential interactions of the other functional groups with the catalyst.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org For this compound, a Suzuki coupling with an arylboronic acid would yield a substituted methyl-nitro-biphenyl-amine. The electron-withdrawing nitro group can enhance the rate of oxidative addition, the first step in the catalytic cycle. However, the free amino group can potentially coordinate to the palladium center, which may inhibit catalysis. nih.gov The use of specific ligands like SPhos or XPhos is often crucial for achieving good yields with challenging aryl chlorides. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would convert this compound into the corresponding 5-alkynyl derivative. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org Similar to other cross-coupling reactions, the efficiency can be dependent on the choice of catalyst, ligands, and reaction conditions to overcome the relative inertness of the C-Cl bond. organic-chemistry.org

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. wikipedia.org Typical catalysts include palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), along with a base such as triethylamine. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to yield a 5-alkenyl-3-methyl-2-nitroaniline.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. While it is a powerful method for synthesizing complex anilines, its application on this compound would involve coupling with another amine, leading to a diamine derivative. The presence of the existing amino group on the substrate could lead to competitive binding to the catalyst or potential side reactions.

Table 2: Predicted Cross-Coupling Reactions and Typical Conditions

Reaction Name Coupling Partner Catalyst System (Example) Base (Example) Expected Product Structure
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) Pd(OAc)₂ / SPhos K₃PO₄ 5-Aryl-3-methyl-2-nitroaniline
Sonogashira Terminal alkyne (R-C≡CH) Pd(PPh₃)₂Cl₂ / CuI Et₃N 5-Alkynyl-3-methyl-2-nitroaniline
Heck Alkene (e.g., Styrene) Pd(OAc)₂ Et₃N 5-Styryl-3-methyl-2-nitroaniline

Reactions Involving the Methyl Group

The methyl group at C-3 is a potential site for functionalization through oxidation or halogenation at the benzylic position.

The benzylic carbon of the methyl group is susceptible to oxidation by strong oxidizing agents. masterorganicchemistry.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl group attached to an aromatic ring to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistrysteps.com This would convert the methyl group of this compound into a carboxylic acid group, yielding 3-amino-5-chloro-2-nitrobenzoic acid. It is important to consider that the reaction conditions for such strong oxidations can also affect other functional groups. The amino group is particularly sensitive to oxidation and may require protection (e.g., through acetylation to form an amide) prior to the oxidation step. wikipedia.org

The methyl group can undergo free-radical halogenation at the benzylic position. masterorganicchemistry.com This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). libretexts.org The reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. This would result in the formation of 5-chloro-3-(bromomethyl)-2-nitroaniline. The resulting benzylic bromide is a versatile intermediate, readily participating in nucleophilic substitution (SN1 or SN2) reactions to introduce a variety of functional groups. gla.ac.uk For example, it can be converted to an alcohol, ether, nitrile, or amine by reacting with appropriate nucleophiles.

Aromatic Ring Reactivity and Substituent Effects Analysis

The reactivity of the aromatic ring in this compound is governed by the cumulative electronic effects of its four substituents. These effects determine the ring's susceptibility to electrophilic or nucleophilic attack and the orientation of any subsequent substitution.

The substituents can be classified by their electronic behavior:

-NH₂ (Amino): A powerful activating group that donates electron density through a strong +R (resonance) effect, which outweighs its -I (inductive) effect. It is an ortho, para-director for electrophilic aromatic substitution. chemistrysteps.combyjus.com

-NO₂ (Nitro): A strong deactivating group that withdraws electron density through both -I and -R effects. It is a meta-director for electrophilic substitution and a strong activator for nucleophilic substitution. libretexts.orglibretexts.org

-CH₃ (Methyl): A weak activating group that donates electron density through a +I effect and hyperconjugation. It is an ortho, para-director. libretexts.org

-Cl (Chloro): A deactivating group that withdraws electron density through a strong -I effect but can donate electron density through a weaker +R effect. It is an ortho, para-director. libretexts.org

For nucleophilic aromatic substitution , as discussed in section 3.3.1, the ring is strongly activated at the C-5 position due to the ortho-nitro group.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The regioselectivity of electrophilic aromatic substitution in this compound is a complex outcome of the directing effects of the four substituents on the benzene (B151609) ring: the amino (-NH2), nitro (-NO2), chloro (-Cl), and methyl (-CH3) groups. The amino group is a powerful activating group and a strong ortho-, para-director. The methyl group is a weaker activating group and also an ortho-, para-director. Conversely, the nitro group is a strong deactivating group and a meta-director. The chloro group is a deactivating group but directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.orglibretexts.org

In a polysubstituted ring, the directing effects of the substituents can either reinforce or oppose each other. The position of electrophilic attack is generally controlled by the most powerful activating group. stackexchange.com In the case of this compound, the amino group is the strongest activator and will therefore have the most significant influence on the regioselectivity of the reaction.

The available positions for electrophilic attack on the this compound ring are C4 and C6. Let's analyze the directing effects of the substituents in relation to these positions:

Attack at C4: This position is para to the strongly activating amino group and ortho to the weakly activating methyl group. It is also meta to the deactivating nitro group and ortho to the deactivating chloro group. The powerful para-directing effect of the amino group strongly favors substitution at this position. The ortho-directing effect of the methyl group also supports this.

Attack at C6: This position is ortho to the strongly activating amino group and para to the weakly activating methyl group. It is also ortho to the deactivating nitro group and meta to the deactivating chloro group. The ortho-directing effect of the amino group and the para-directing effect of the methyl group favor this position. However, steric hindrance from the adjacent bulky nitro group and the amino group might disfavor attack at C6.

Considering the combined effects, the C4 position is electronically favored due to the powerful para-directing influence of the amino group, which is the most potent activating group on the ring. The C4 position is also less sterically hindered compared to the C6 position. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C4 position.

Inductive and Resonance Effects of Chloro, Methyl, and Nitro Substituents

Amino Group (-NH2): The amino group exhibits a strong electron-donating resonance effect (+R) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring. wikipedia.org This effect significantly increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites. The inductive effect (-I) of the nitrogen atom is weaker than its resonance effect.

Nitro Group (-NO2): The nitro group is strongly electron-withdrawing due to both a powerful inductive effect (-I) and a strong resonance effect (-R). youtube.com The nitrogen atom in the nitro group is highly electron-deficient. This deactivates the entire ring towards electrophilic attack and directs incoming electrophiles to the meta position, as the ortho and para positions are significantly destabilized by the electron-withdrawing nature of the nitro group.

Methyl Group (-CH3): The methyl group is an electron-donating group primarily through an inductive effect (+I), pushing electron density into the ring and activating it towards electrophilic substitution. libretexts.org It also exhibits hyperconjugation, which further stabilizes the carbocation intermediate formed during ortho and para attack.

The interplay of these effects in this compound leads to a net activation or deactivation and directs the regioselectivity. The powerful activating and ortho-, para-directing resonance effect of the amino group is the dominant factor, strongly directing electrophilic attack to the positions ortho and para to it.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-NH2 -I (weak)+R (strong)ActivatingOrtho, Para
-NO2 -I (strong)-R (strong)DeactivatingMeta
-Cl -I (strong)+R (weak)DeactivatingOrtho, Para
-CH3 +I (weak)HyperconjugationActivatingOrtho, Para

Applications of 5 Chloro 3 Methyl 2 Nitroaniline As a Versatile Synthetic Intermediate

Precursor for Complex Nitrogen-Containing Heterocyclic Scaffolds

The ortho-nitroaniline moiety is a classic precursor for the synthesis of various fused nitrogen-containing heterocycles. The general strategy involves the reductive cyclization of the nitro group, often in concert with a reaction involving the adjacent amino group, to form five- or six-membered heterocyclic rings.

Synthesis of Indoles, Benzimidazoles, and Related Systems

Indole (B1671886) Synthesis: While direct indole synthesis from 5-Chloro-3-methyl-2-nitroaniline is not extensively documented, related nitroanilines are employed in various indole syntheses. For instance, the Bartoli indole synthesis, which involves the reaction of a nitroaromatic compound with a vinyl Grignard reagent, could potentially be applied. In this hypothetical scenario, this compound would react with three equivalents of a vinyl Grignard reagent to furnish a substituted 7-chloro-5-methylindole. The substituents on the aniline (B41778) ring would be expected to influence the regioselectivity and yield of the reaction.

Benzimidazole (B57391) Synthesis: The synthesis of benzimidazoles from o-nitroanilines is a well-established transformation. wikipedia.orgmdpi.compcbiochemres.com A common method involves the reduction of the nitro group to an amino group, followed by condensation with a carboxylic acid or its derivative. For this compound, this would first involve reduction to 3-chloro-5-methyl-1,2-diaminobenzene. This diamine can then be reacted with various aldehydes followed by oxidative cyclization, or directly with carboxylic acids or their equivalents, to yield 5-chloro-7-methylbenzimidazoles. A one-pot reductive cyclocondensation using reagents like zinc dust and sodium bisulfite in an aqueous medium has been shown to be effective for converting 2-nitroanilines and aldehydes into benzimidazoles. pcbiochemres.com More recently, electrochemical methods have been developed for the reductive cyclization of o-nitroanilines to form benzimidazoles, offering a green and efficient alternative. rsc.org

Table 1: Potential Benzimidazole Synthesis from this compound

Reactant for Cyclization Resulting Benzimidazole Synthesis Method
Formic Acid 5-Chloro-7-methylbenzimidazole Reductive cyclization
Acetic Anhydride (B1165640) 2,5-Dimethyl-7-chlorobenzimidazole Reductive cyclization
Benzaldehyde (B42025) 5-Chloro-7-methyl-2-phenylbenzimidazole Reductive cyclocondensation

Construction of Quinoline, Acridine, and Phenanthridine Derivatives

Quinoline Synthesis: Several classic named reactions can be adapted to synthesize quinolines from this compound, typically after reduction to the corresponding o-phenylenediamine.

Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgresearchgate.netuop.edu.pkiipseries.org Using 3-amino-5-chloro-toluene (the reduced form of this compound without the ortho-amino group) would likely produce a mixture of 5-chloro-7-methylquinoline (B7950834) and 7-chloro-5-methylquinoline due to the two possible sites for cyclization. researchgate.net

Combes Synthesis: This method involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgiipseries.orgslideshare.net The reaction of 3-chloro-5-methyl-1,2-diaminobenzene with a β-diketone like acetylacetone (B45752) would be expected to yield a substituted quinoline. The regioselectivity can be influenced by the steric and electronic nature of the substituents on the aniline ring. wikipedia.org

Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group. wikipedia.orgmdpi.comnih.govresearchgate.netresearchgate.net The reduced form of this compound, 3-chloro-5-methyl-1,2-diaminobenzene, could be modified to a suitable ketone and then undergo a Friedländer reaction. A domino nitro reduction-Friedländer heterocyclization offers a one-pot procedure from the corresponding 2-nitrobenzaldehyde. mdpi.com

Pfitzinger Synthesis: This reaction condenses isatin (B1672199) with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid. wikipedia.orgui.ac.idresearchgate.netijsr.net While not a direct application of an aniline, derivatives of this compound could be used to synthesize the required carbonyl component.

Acridine and Phenanthridine Synthesis: The construction of these larger polycyclic systems often involves precursors derived from anilines. The Graebe-Ullmann reaction, for instance, can be used to synthesize acridines from 2-aminobenzaldehydes. Phenanthridines can be prepared via intramolecular cyclization of N-(biphenyl-2-yl)amides, which can be synthesized from the corresponding anilines.

Formation of Pyrimidine (B1678525), Pyrazine, and Triazole Frameworks

Pyrimidine Synthesis: Pyrimidines can be synthesized through various condensation reactions. While direct synthesis from anilines is not the most common route, anilines can be used as starting materials for more complex precursors. For example, anilines can be involved in oxidative annulation reactions with aryl ketones to form pyrimidines. mdpi.comorganic-chemistry.org More commonly, the amino group of a precursor derived from this compound could be incorporated into a pyrimidine ring through reactions with 1,3-dicarbonyl compounds or their equivalents. Substituted anilines have been used in the synthesis of 2-substituted aniline pyrimidine derivatives. nih.govmdpi.com

Pyrazine Synthesis: Pyrazines are typically formed by the self-condensation of α-aminoketones or by the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netd-nb.inforesearchgate.netrsc.org Reduction of this compound to 3-chloro-5-methyl-1,2-diaminobenzene would provide the ideal precursor for this synthesis. Condensation of this diamine with a 1,2-dicarbonyl compound like glyoxal (B1671930) or biacetyl would yield the corresponding 6-chloro-8-methylquinoxaline or 6-chloro-2,3,8-trimethylquinoxaline, respectively.

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from amidines and hydrazides, while 1,2,3-triazoles are often prepared via cycloaddition reactions involving azides. sciforum.netfrontiersin.orgnih.govorganic-chemistry.org The amino group of this compound or its derivatives can be converted to a hydrazide or an azide (B81097) to participate in these cyclizations. For instance, diazotization of the amino group followed by reaction with sodium azide would yield an aryl azide, a key component in "click" chemistry for the formation of 1,2,3-triazoles. nih.govorganic-chemistry.org Additionally, o-aminoanilines can be precursors for benzotriazoles through diazotization.

Table 2: Heterocyclic Systems from 3-chloro-5-methyl-1,2-diaminobenzene

Heterocycle Co-reactant Resulting Product
Pyrazine Glyoxal 6-Chloro-8-methylquinoxaline
Pyrazine Biacetyl 6-Chloro-2,3,8-trimethylquinoxaline
Benzotriazole Nitrous Acid 5-Chloro-7-methylbenzotriazole

Building Block for Advanced Aromatic Systems

The functional groups on this compound allow for its elaboration into more complex aromatic structures through various functional group interconversions and coupling reactions.

Polyfunctionalized Anilines and Nitrobenzenes

The existing substituents on this compound can be chemically modified to introduce further functionality. The nitro group can be reduced to an amino group, which can then undergo a plethora of reactions such as acylation, alkylation, and diazotization. The chloro group can be substituted via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by the nitro group. The methyl group can potentially be oxidized to a carboxylic acid or halogenated. This allows for the generation of a wide range of polyfunctionalized aromatic compounds that can serve as key intermediates in multi-step syntheses.

Synthesis of Biaryls and Polyphenyl Compounds

The presence of a chlorine atom on the aromatic ring of this compound makes it a suitable substrate for cross-coupling reactions to form biaryl and polyphenyl compounds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a powerful tool for C-C bond formation. This compound could be coupled with various arylboronic acids or esters to produce a range of 5-aryl-3-methyl-2-nitroaniline derivatives.

Ullmann Condensation: This is a classic method for the formation of biaryl ethers and, in some cases, biaryls, typically requiring copper catalysis and high temperatures. While less common now than palladium-catalyzed methods, it can still be a useful transformation.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as the Heck, Stille, and Sonogashira couplings could also be employed, depending on the desired final product. For example, after conversion of the chloro group to a more reactive iodide or triflate, these reactions would proceed more readily.

These coupling reactions would allow for the synthesis of a diverse library of substituted biaryl and polyphenyl compounds, where the substitution pattern of the starting aniline provides control over the final structure and properties of the product.

Limited Publicly Available Data on Applications of this compound

Despite a comprehensive search for the applications of the chemical compound this compound as a versatile synthetic intermediate, publicly accessible scientific literature and research databases provide minimal specific information regarding its role in the synthesis of specialty chemicals and advanced materials. The requested detailed research findings on its use as an intermediate for dyes and pigments or as a precursor for organic electronic materials are not substantially available in the public domain.

The majority of available information pertains to related isomers, such as 5-chloro-2-nitroaniline (B48662) and 5-chloro-2-methyl-4-nitroaniline, which are documented as intermediates in the production of various dyes and pigments. For instance, analogous chloro-nitroaniline derivatives are known to undergo diazotization and coupling reactions to form azo dyes. However, specific research detailing the synthetic pathways and performance of dyes or pigments derived from this compound remains elusive.

Consequently, it is not possible to provide a thorough and informative article on the specific applications of this compound as outlined in the user's request due to the lack of detailed and scientifically verified information in the public sphere. Further research and publication in this specific area would be necessary to elaborate on its potential as a synthetic intermediate.

Theoretical and Computational Chemistry Investigations of 5 Chloro 3 Methyl 2 Nitroaniline

Electronic Structure Elucidation and Molecular Orbital Analysis

No specific studies detailing the electronic structure or molecular orbital analysis of 5-chloro-3-methyl-2-nitroaniline were identified. Such an analysis would typically involve the calculation of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO) to understand the molecule's reactivity and electronic properties. The distribution of electron density, influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methyl group, would be a key area of investigation.

Quantum Chemical Calculations for Conformational Preferences

There is no available research on the conformational preferences of this compound determined through quantum chemical calculations. These studies would be crucial for understanding the three-dimensional arrangement of the atoms and the rotational barriers of the amine and nitro groups, which are influenced by steric hindrance and intramolecular interactions.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Specific Density Functional Theory (DFT) studies on the reaction pathways and transition states involving this compound have not been published. DFT is a powerful tool for predicting the mechanisms and energetics of chemical reactions. For this compound, such studies could elucidate its reactivity in various chemical transformations. While DFT analyses have been performed on similar molecules, like 5-chloro-2-nitroaniline (B48662), the absence of the methyl group at the 3-position makes direct comparisons to this compound inappropriate for a detailed analysis.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Related to Reactivity

No QSAR or QSPR studies specifically modeling the reactivity of this compound were found. QSAR/QSPR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. Developing such a model for this compound would require a dataset of related molecules and their measured reactivities, which is not currently available in the public domain.

Advanced Spectroscopic and Analytical Research Methodologies for 5 Chloro 3 Methyl 2 Nitroaniline

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 5-Chloro-3-methyl-2-nitroaniline, offering precise mass determination that aids in confirming its elemental composition. The exact mass of a molecule is a fundamental property derived from the sum of the most abundant isotopes of its constituent atoms. For this compound (C7H7ClN2O2), this value can be calculated with high accuracy.

In addition to precise mass, the fragmentation patterns observed in the mass spectrum provide invaluable structural information. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, leading to the formation of various daughter ions. The analysis of these fragments helps to piece together the molecular structure. For instance, the loss of a nitro group (NO2) or a methyl radical (CH3) are common fragmentation pathways for nitroaromatic compounds.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D-NMR, Solid-State NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the 1H NMR spectrum, the aromatic protons will appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions on the benzene (B151609) ring. The methyl protons will typically appear as a singlet.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further map out the connectivity within the molecule. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link protons to their directly attached carbon atoms.

Solid-state NMR (ssNMR) could be employed to study the compound in its crystalline form. emory.edu While solution NMR provides information on the averaged structure due to molecular tumbling, ssNMR can reveal details about the molecular conformation and packing in the solid state, which can be influenced by intermolecular interactions. emory.edu

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification, to assess sample purity, and to obtain information about the unit cell parameters.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the N-H bonds of the amino group and the asymmetric and symmetric stretching of the nitro (NO2) group. The C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching vibrations within the aromatic ring, will also be present. The C-Cl stretching vibration typically appears in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information. While strong in the IR spectrum, the nitro group stretches are often weaker in the Raman spectrum. Conversely, the aromatic ring vibrations often give rise to strong Raman signals.

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.

GC-MS is suitable for the analysis of volatile and thermally stable compounds. amazonaws.com The sample is vaporized and separated on a capillary column, and the eluted compounds are subsequently ionized and detected by the mass spectrometer. This allows for the quantification of the target compound and the identification of any volatile impurities. amazonaws.com

LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are not suitable for GC analysis. rsc.org The separation is performed in the liquid phase, and various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions for mass analysis. LC-MS is particularly useful for monitoring reaction progress by analyzing aliquots of the reaction mixture over time. rsc.org

The choice between GC-MS and LC-MS depends on the specific properties of the compound and the impurities being analyzed. Both techniques are invaluable for ensuring the purity of the final product, which is critical for its intended applications.

Lack of Specific Research Data on the Industrial Synthesis of this compound

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a significant lack of specific published research concerning the industrial-scale synthesis and process optimization of the chemical compound This compound .

The executed search for information did not yield specific data related to the following outlined topics for this particular compound:

Industrial Synthesis and Process Optimization Research for 5 Chloro 3 Methyl 2 Nitroaniline

Heterogeneous and Homogeneous Catalysis Development for Enhanced Yields and Selectivity

While information is available for structurally related isomers and derivatives, such as 5-chloro-2-nitroaniline (B48662) and 5-chloro-N-methyl-2-nitroaniline, this information cannot be accurately extrapolated to 5-Chloro-3-methyl-2-nitroaniline. The specific positioning of the chloro, methyl, and nitro functional groups on the aniline (B41778) ring critically influences the compound's reactivity, potential synthetic routes, and the associated challenges in process chemistry.

Generating content on the requested topics without direct, verifiable research findings would result in speculation and scientifically inaccurate information. Therefore, in adherence with the principles of providing precise and factual data, the requested article cannot be constructed. Further research and publication in the field of chemical synthesis are required to provide the detailed findings necessary to address the specified outline for this compound.

Emerging Research Frontiers and Future Perspectives on 5 Chloro 3 Methyl 2 Nitroaniline

Integration in Automated Synthesis Platforms and High-Throughput Experimentation

The advent of automated synthesis platforms and high-throughput experimentation (HTE) has revolutionized the pace of chemical discovery, enabling the rapid screening of reaction conditions and the generation of large compound libraries. For a molecule like 5-Chloro-3-methyl-2-nitroaniline, these technologies offer a fertile ground for uncovering novel reactivity and optimizing synthetic routes.

While specific studies on the automated synthesis of this compound are not yet prevalent in the literature, the principles of HTE are broadly applicable. The synthesis of substituted nitroanilines often involves multi-step processes, including nitration and amination, which can be systematically optimized using HTE. google.com A typical HTE workflow for optimizing the synthesis of a related compound, for instance, could involve the parallel screening of various catalysts, solvents, temperatures, and reaction times to maximize yield and minimize byproducts.

Table 1: Illustrative High-Throughput Experimentation (HTE) Parameters for Substituted Aniline (B41778) Synthesis

ParameterVariables for ScreeningPotential Impact
Catalyst Palladium complexes, Nickel complexes, Copper saltsReaction efficiency, selectivity
Ligand Phosphine-based, N-heterocyclic carbenesCatalyst stability and activity
Base Organic amines, Inorganic carbonatesReaction rate, side-reaction suppression
Solvent Aprotic polar, Aromatic hydrocarbonsReactant solubility, reaction kinetics
Temperature 25°C to 150°CRate of reaction, product stability

The integration of this compound into automated platforms would facilitate its use as a building block in the synthesis of diverse compound libraries. Automated liquid handlers and robotic systems can precisely dispense reagents, enabling the rapid creation of arrays of derivatives for biological or materials science screening. This approach significantly accelerates the discovery of new molecules with desired properties. nih.gov

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functional groups present in this compound—an amino group, a nitro group, a chlorine atom, and a methyl group—offer multiple handles for chemical modification. Exploring novel derivatization strategies is key to unlocking its potential for various applications. The reactivity of these groups can be leveraged to introduce a wide range of functionalities, thereby tuning the molecule's electronic, steric, and physicochemical properties. nbinno.com

The amino group is a primary site for derivatization. Standard reactions such as acylation, alkylation, and diazotization can be employed to introduce new functional moieties. wikipedia.org For instance, acylation with various acid chlorides or anhydrides can yield a library of amides with diverse substituents. The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, opening pathways to the synthesis of diamino derivatives. These diamines are valuable precursors for heterocyclic compounds and polymers. nbinno.com

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, allowing for its replacement with other functional groups such as amines, alkoxides, or thiolates. This substitution provides a powerful tool for modulating the electronic properties and biological activity of the resulting molecules. nbinno.com

Table 2: Potential Derivatization Reactions for this compound

Functional GroupReaction TypePotential ReagentsResulting Functionality
Amino (-NH2) AcylationAcid chlorides, AnhydridesAmides
AlkylationAlkyl halidesSecondary/Tertiary amines
DiazotizationNitrous acidDiazonium salts (precursors)
Nitro (-NO2) ReductionFe/HCl, H2/PdAmino group
Chloro (-Cl) Nucleophilic Aromatic SubstitutionAmines, Alkoxides, ThiolsSubstituted anilines

The synthesis of heterocyclic compounds from nitroaniline precursors is a particularly promising area. For example, the reduction of the nitro group followed by cyclization reactions with appropriate reagents can lead to the formation of benzimidazoles, quinoxalines, or other heterocyclic systems that are prevalent in medicinal chemistry. rsc.orgijirset.com

Studies on Supramolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state, governed by supramolecular interactions, dictates the macroscopic properties of materials. Crystal engineering, the rational design of crystalline solids, relies on an understanding of these non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. While the crystal structure of this compound itself has not been reported, analysis of closely related structures provides insights into its potential supramolecular behavior.

For instance, the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline reveals the presence of intermolecular C-H···O hydrogen bonds, which link the molecules into chains. nih.gov It is plausible that this compound would also exhibit hydrogen bonding involving the amino and nitro groups. The presence of a chlorine atom introduces the possibility of halogen bonding, a directional interaction that can be a powerful tool in crystal engineering. nih.gov

Table 3: Potential Supramolecular Interactions in Crystalline this compound

Interaction TypeDonor/Acceptor GroupsPotential Role in Crystal Packing
Hydrogen Bonding -NH2 (donor), -NO2 (acceptor)Formation of chains, sheets, or 3D networks
Halogen Bonding -Cl (acceptor/donor)Directional control of molecular assembly
π-π Stacking Aromatic ringStabilization of layered structures
van der Waals Forces Methyl group, overall moleculeClose packing and overall cohesion

Understanding and controlling these interactions could lead to the design of new crystalline materials with tailored properties, such as specific solubility profiles, melting points, or even non-linear optical activities, a property for which some nitroanilines are known. researchgate.net

Potential Applications in Interdisciplinary Research Areas Beyond Traditional Organic Synthesis

The versatile chemical nature of this compound and its derivatives suggests a broad range of potential applications in interdisciplinary fields.

Medicinal Chemistry: Substituted anilines and nitroaromatics are common scaffolds in drug discovery. slideshare.net They are found in a variety of therapeutic agents, and the functional groups on this compound could be modified to interact with biological targets. For example, derivatives of 5-chloro-2-nitroaniline (B48662) have been investigated as potential inhibitors for cancer therapeutics and HIV-1. chemicalbook.com By analogy, derivatives of this compound could be synthesized and screened for a wide range of biological activities.

Agrochemicals: Many herbicides and pesticides are based on substituted aniline and nitroaromatic structures. nbinno.com The specific substitution pattern of this compound could impart novel biological activities, making it a candidate for the development of new crop protection agents. The nitro group's electron-withdrawing nature can contribute to biological activity, while the chlorine atom can enhance stability. nbinno.com

Materials Science: Nitroaniline derivatives have been explored for their non-linear optical (NLO) properties, which are useful in optoelectronic devices. The presence of electron-donating (amino, methyl) and electron-withdrawing (nitro, chloro) groups on the same aromatic ring can lead to significant molecular hyperpolarizability. Furthermore, derivatization to form polymers or incorporation into larger supramolecular assemblies could lead to new materials with interesting electronic or photophysical properties. mdpi.com

The exploration of these emerging research frontiers will undoubtedly uncover new and valuable applications for this compound and its derivatives, solidifying its place as a versatile building block in modern chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-3-methyl-2-nitroaniline, and how can intermediates be optimized?

  • Methodology : The synthesis typically involves sequential nitration and chlorination of a substituted aniline precursor. For example:

Nitration : Introduce the nitro group at the 2-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Chlorination : Use FeCl₃ or AlCl₃ as a catalyst for electrophilic substitution at the 5-position.

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts like di-nitrated isomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., chemical shifts for nitro and chloro groups).
  • IR : Identify characteristic stretches for -NO₂ (~1520 cm⁻¹) and -NH₂ (~3450 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (theoretical m/z: 200.58) and fragmentation patterns.
    • Reference Standards : Cross-validate data with NIST Chemistry WebBook entries for analogous nitroanilines .

Q. What are the key stability considerations for handling and storing this compound?

  • Stability Risks : Nitroanilines are sensitive to heat, light, and shock. Decomposition may release toxic NO₃ gases.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar). Conduct thermal stability tests via differential scanning calorimetry (DSC) to identify safe handling thresholds .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology :

  • Use density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites (e.g., para/ortho to existing substituents).
  • Compare computational results with experimental outcomes (e.g., HPLC analysis of reaction mixtures) to validate predictive accuracy.
    • Tools : Gaussian or ORCA software with B3LYP/6-31G(d) basis set .

Q. What strategies resolve contradictions in reaction yields between batch and flow synthesis methods?

  • Root Cause Analysis :

  • Batch Synthesis : Inconsistent mixing may lead to localized overheating, favoring side reactions.
  • Flow Synthesis : Improved heat transfer and residence time control can enhance reproducibility.
    • Resolution : Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading) and compare yields via ANOVA .

Q. How does the methyl group at the 3-position influence the compound’s electronic properties compared to halogen-substituted analogs?

  • Comparative Study :

  • Perform cyclic voltammetry to measure redox potentials, revealing electron-donating effects of the methyl group.
  • Compare Hammett substituent constants (σ) for -CH₃ vs. -Cl/-NO₂ to quantify electronic effects.
    • Data Interpretation : The methyl group increases electron density at the aromatic ring, altering reactivity in subsequent coupling or reduction reactions .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

  • Potential Causes :

  • Purity : Impurities (e.g., unreacted precursors) lower observed melting points.
  • Polymorphism : The compound may exist in multiple crystalline forms.
    • Resolution : Recrystallize samples from ethanol/water mixtures and characterize via X-ray diffraction (XRD) to confirm polymorph identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-methyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-methyl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.